3-De(hydroxymethyl)-3-methyl Salmeterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

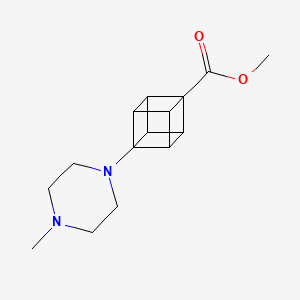

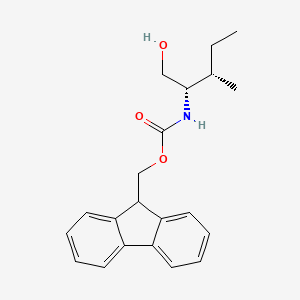

The molecular formula of “3-De(hydroxymethyl)-3-methyl Salmeterol” is C25H37NO3 . The average mass is 399.566 Da and the monoisotopic mass is 399.277344 Da .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “this compound” are as follows :Scientific Research Applications

Synthesis and Derivative Studies

- A novel derivative of Salmeterol was synthesized, indicating the potential for structural variation and exploration of different pharmacological properties and applications (Cai Xiao-yan, 2015).

- The compound is a key chiral intermediate for the synthesis of Steganacin and Salmeterol, demonstrating its importance in the production of medically significant compounds (Jia‐Yan Liu et al., 2014).

Characterization and Impurity Analysis

- The detection of an unknown impurity in the Salmeterol development process highlights the importance of thorough analysis and characterization in pharmaceutical synthesis (B. Venkatasubbaiah et al., 2009).

Structural and Functional Analysis

- The study of DNA dehydroxymethylases, including the investigation of 5-hydroxymethylcytosine, may provide insights into the regulatory roles of similar functional groups in molecules like 3-De(hydroxymethyl)-3-methyl Salmeterol (Chun-Chang Chen et al., 2012).

- Understanding the crystal structure and intermolecular interactions of similar compounds can aid in drug design and development (M. Gümüş et al., 2022).

Receptor Affinity and Selectivity Studies

- Studies on the β2 selectivity of Salmeterol can provide insights into the design and optimization of analogs with specific receptor affinities, potentially including this compound (J. Baker et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-De(hydroxymethyl)-3-methyl Salmeterol is the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma .

Mode of Action

This compound acts as a selective long-acting β2-adrenergic receptor agonist . By binding to these receptors, it inhibits the release of mediators from mast cells in the lungs, thereby attenuating the response to inhaled allergens and reducing bronchial hyperreactivity .

Biochemical Pathways

The interaction of this compound with β2-adrenergic receptors triggers a cascade of biochemical reactions. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of pro-inflammatory mediators .

Pharmacokinetics

It is known that the compound is administered via inhalation, allowing for direct delivery to the lungs . This route of administration enhances the bioavailability of the drug at the site of action, while minimizing systemic exposure .

Result of Action

The molecular and cellular effects of this compound’s action result in improved respiratory function. By reducing bronchial hyperreactivity and inflammation, the compound helps to alleviate symptoms of respiratory conditions such as asthma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other inhaled substances (such as allergens or pollutants) may impact the drug’s effectiveness. Additionally, factors such as temperature and humidity could potentially affect the stability of the compound .

properties

IUPAC Name |

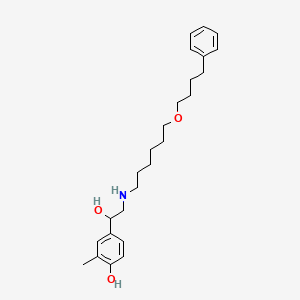

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLOZJFZHGTJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391054-40-2 |

Source

|

| Record name | 3-De(hydroxymethyl)-3-methyl salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)